molecular formula C13H18BrNO3S B1405393 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate CAS No. 1624261-44-4

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

Cat. No.: B1405393
CAS No.: 1624261-44-4
M. Wt: 348.26 g/mol
InChI Key: IYWKXPFYZFJEAP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate (CAS: 1624261-44-4) is a brominated tetrahydropyridine derivative with a 4-methylbenzenesulfonate counterion. Its molecular formula is inferred as C₆H₁₁BrN·C₇H₇O₃S, combining the brominated tetrahydropyridine cation and the toluenesulfonate anion. Key properties include:

  • Storage: Recommended under inert atmosphere at room temperature .
  • Hazard profile: Includes warnings for acute toxicity (H302, H315, H319, H335), though neurotoxic effects remain unreported .
  • Structural significance: The bromine substituent at the 4-position and the sulfonate counterion differentiate it from neurotoxic analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H10BrN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-6(7)3-5-8/h2-5H,1H3,(H,8,9,10);2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWKXPFYZFJEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical entities through further functionalization .

Biology: In biological research, the compound is used to study the effects of brominated tetrahydropyridines on cellular processes. It is also used in the development of new biochemical assays .

Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and the sulfonate group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Neurotoxicity Profiles

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Molecular formula : C₁₂H₁₅N; Molecular weight : 173.25 g/mol .
  • Neurotoxicity : Induces Parkinsonism via conversion to MPP⁺ (1-methyl-4-phenylpyridinium) by MAO-B, which inhibits mitochondrial complex I in dopaminergic neurons .
  • Key difference : The phenyl group at the 4-position is critical for neurotoxicity, unlike the bromine substituent in the target compound.
BMTP (4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine)
  • Molecular formula : C₁₂H₁₅N; Molecular weight : 173.25 g/mol .
  • Neurotoxicity: Non-neurotoxic even at 10× the dose of MPTP. Metabolized to BMP⁺ (4-benzyl-1-methylpyridinium), which shows neuroterminal damage in rats but lacks systemic toxicity due to pharmacokinetic differences .
  • Structural insight : The benzyl group alters metabolic pathways compared to MPTP, preventing sustained neuronal damage.
4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride
  • Molecular formula : C₅H₉BrClN; Molecular weight : 256.97 g/mol .

Metabolic Pathways and Pharmacokinetics

Compound Metabolic Pathway Neurotoxic Metabolite Key Reference
MPTP MAO-B converts to MPP⁺ Yes (MPP⁺)
BMTP MAO-B converts to BMDP⁺ and BMP⁺ No (BMP⁺ in vitro)
4-Bromo-1-methyl...4-methylbenzenesulfonate Not studied; likely MAO-B-mediated oxidation Unknown
  • MPTP : Rapid conversion to MPP⁺ leads to selective nigrostriatal degeneration .
  • BMTP: Incomplete oxidation to BMP⁺ and rapid clearance may explain its non-toxic profile .
  • Target compound : The bromine atom may hinder MAO-B-mediated oxidation or metabolite binding to neuronal transporters, but this requires empirical validation.

Structural and Physicochemical Comparisons

Parameter 4-Bromo-1-methyl...4-methylbenzenesulfonate MPTP BMTP
4-Position substituent Bromine Phenyl Benzyl
Counterion 4-Methylbenzenesulfonate None (free base) None (free base)
Lipophilicity (predicted) High (Br, sulfonate) Moderate High (benzyl)
Neurotoxicity Not reported High None
  • Bromine vs.
  • Sulfonate counterion : Enhances water solubility, possibly reducing bioavailability compared to hydrochloride salts (e.g., ) .

Biological Activity

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate is a nitrogen-containing heterocyclic compound with potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a methyl group at the 1-position of the tetrahydropyridine ring. Its molecular formula is C11H12BrNC_{11}H_{12}BrN with a molar mass of approximately 256.97 g/mol. The compound can be represented by the following structural formula:

BrC1CCN C C1 SO3CH3 \text{BrC}_1\text{CCN C C}_1\text{ SO}_3\text{CH}_3\text{ }

Neuroprotective Effects

Research indicates that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine exhibits neuroprotective properties . It has been studied for its potential to interact with neurotransmitter systems, particularly in protecting dopaminergic neurons from degeneration. Initial findings suggest that it may act as a modulator of dopamine receptors, which are crucial in various neuropsychiatric disorders .

Cytotoxicity Studies

A significant aspect of the biological evaluation involves assessing the compound's cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives of tetrahydropyridine compounds can exhibit varying degrees of cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The growth inhibitory activity (GI50 values) was measured using the MTT assay, revealing that certain derivatives possess potent anti-cancer properties .

CompoundGI50 (µM) against MCF-7GI50 (µM) against MDA-MB-468
Compound 1j12.26.57
Compound Ref 119.35.2
Compound with 4-NO2<10<10

These findings indicate that modifications to the tetrahydropyridine structure can significantly influence its biological activity.

Synthesis Methods

The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods:

  • Bromination : The introduction of bromine can be performed via electrophilic aromatic substitution.
  • Methylation : Methylation reactions can enhance the compound's pharmacological properties.
  • Formation of Sulfonate Esters : The sulfonate moiety can be introduced to improve solubility and bioavailability.

Neuroprotective Mechanisms

A study highlighted the compound's ability to promote β-arrestin translocation and G protein activation in dopamine receptor signaling pathways. This mechanism suggests its potential utility in treating neurodegenerative diseases .

Pharmacokinetics and Toxicology

Further investigations into the pharmacokinetic profiles have indicated favorable absorption and distribution characteristics in preclinical models. Additionally, toxicology assessments have shown a promising safety profile, making it a candidate for further development in therapeutic applications .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate, and how can purity be validated?

Methodological Answer: The compound is likely synthesized via bromination of 1-methyl-1,2,3,6-tetrahydropyridine followed by sulfonation with 4-methylbenzenesulfonic acid. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under inert conditions to avoid side reactions .
  • Sulfonation: React with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to stabilize intermediates.
  • Purity Validation:
    • HPLC-MS to confirm molecular weight and detect impurities.
    • ¹H/¹³C NMR to verify structural integrity (e.g., characteristic shifts for the tetrahydropyridine ring at δ 2.5–3.5 ppm and aromatic protons at δ 7.2–7.8 ppm) .
    • Elemental Analysis to validate stoichiometry (e.g., Br and S content).

Q. Q2. How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

  • Storage Conditions: Store under argon at –20°C in amber vials to prevent photodegradation of the bromine moiety.
  • Stability Monitoring:
    • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition products.
    • Use TGA/DSC to assess thermal degradation thresholds.
  • Contradiction Note: Some brominated analogs show unexpected hydrolysis in polar solvents (e.g., DMSO), necessitating solvent compatibility tests .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields may arise from:

  • Steric Hindrance: The methyl group on the tetrahydropyridine ring may impede Pd catalyst access. Use bulky ligands (e.g., XPhos) to enhance selectivity .
  • Counterion Effects: The 4-methylbenzenesulfonate group may act as a coordinating agent. Test alternative counterions (e.g., triflate) or add non-coordinating salts (e.g., K₃PO₄).
  • Experimental Design: Compare kinetic profiles (via in situ ¹⁹F NMR if fluorinated partners are used) to identify rate-limiting steps .

Q. Q4. How can computational modeling predict regioselectivity in electrophilic substitutions on the tetrahydropyridine ring?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-rich sites. For example, the C-5 position may show higher electron density due to conjugation with the N-methyl group.
  • MD Simulations: Solvent effects (e.g., DMF vs. THF) can alter transition-state geometries. Validate with Hammett plots using para-substituted aryl electrophiles.
  • Contradiction Note: Experimental data may conflict with predictions due to unexpected π-stacking interactions—address this with crystallographic analysis (if crystals are obtainable) .

Q. Q5. What analytical techniques best characterize degradation pathways under oxidative conditions?

Methodological Answer:

  • LC-HRMS: Identify degradation products (e.g., demethylation or sulfonate cleavage) with ppm-level mass accuracy.
  • EPR Spectroscopy: Detect radical intermediates during light-induced degradation.
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe hydrogen abstraction mechanisms in oxidation reactions.
  • Reference Data: Compare with structurally related brominated compounds (e.g., 4-bromo-3,5-dimethyl phenyl-N-methyl carbamate) to infer stability trends .

Conflict Resolution in Literature

  • Contradiction: Some studies report facile bromine displacement, while others note inertness.
    • Resolution: Systematically vary reaction conditions (e.g., Pd catalyst loading, temperature) and use Hammett σ constants to correlate substituent effects.
  • Contradiction: Disagreement on the role of the sulfonate group in solubility.
    • Resolution: Perform solubility parameter calculations (Hansen parameters) and validate with phase diagrams in mixed solvents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

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